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Compound of Interest

Compound Name: Rugulotrosin A

Cat. No.: B610599

Unraveling Rugulotrosin A: A Spectroscopic
Guide to its Structure

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data that were
instrumental in the structure elucidation of Rugulotrosin A, a dimeric tetrahydroxanthone
natural product. The following sections detail the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their
acquisition. This document is intended to serve as a comprehensive resource for researchers,
scientists, and professionals in the field of drug development and natural product chemistry.

Core Spectroscopic Data

The structural framework of Rugulotrosin A was meticulously pieced together using a
combination of one- and two-dimensional NMR spectroscopy, complemented by IR and MS
analysis. The data presented here is a summary of the key findings that defined its unique
axially chiral dimeric structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provided the foundational data for determining the connectivity and
stereochemistry of Rugulotrosin A. Due to the molecule's dimeric nature and axial chirality, its
1H NMR spectrum is complex, though the two monomeric units are chemically equivalent.
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Table 1: *H and 3C NMR Spectroscopic Data for Rugulotrosin A (in CDCls)

Position 13C (6c, ppm) 'H (6H, ppm, mult., J in Hz)
1,r 162.7

2,2 108.8

3,3 161.5

4,4 97.9 6.16, s

4a, 4a' 157.9

55 108.1

6, 6' 143.5

7,7 31.4 2.68, m

8,8 41.2 1.85, m; 2.25, m
99 197.8

9a, 9a' 78.9 4.78, dd, 12.0, 6.0
10, 10’ 112.3

104, 10a’ 165.4

11, 11 29.5 2.15,s

12,12’ 202.8

1-OH, 1'-OH - 12.48, s

6-OH, 6'-OH - 9.80, s

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy was employed to identify key functional groups within Rugulotrosin A, while
mass spectrometry confirmed its molecular weight and formula.

Table 2: IR and MS Data for Rugulotrosin A
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Technique Data

3420 (O-H), 1715 (C=0, ester), 1620 (C=0,

IR (KBr, cm~1
( ) ketone), 1580 (C=C, aromatic)

575.1598 [M+H]* (Calcd. for C32H29010,

HRESIMS (m/z) 575.1604)

Experimental Protocols

The acquisition of high-quality spectroscopic data was paramount for the successful structure

elucidation of Rugulotrosin A. The following are detailed methodologies for the key

experiments.

NMR Spectroscopy

Sample Preparation: Approximately 5 mg of purified Rugulotrosin A was dissolved in 0.5
mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an
internal standard.

Instrumentation: *H and 3C NMR spectra were recorded on a Bruker DRX-500 spectrometer
operating at 500 MHz for *H and 125 MHz for 13C.

'H NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s,
and 16 transients.

13C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral
width of 220 ppm, a relaxation delay of 2.0 s, and 1024 transients.

2D NMR (COSY, HSQC, HMBC): Standard pulse sequences were used. For HMBC, a long-
range coupling delay of 80 ms was employed to observe two- and three-bond correlations.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of Rugulotrosin A was finely ground with potassium
bromide (KBr) powder and pressed into a thin pellet.
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e Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum One FT-IR
spectrometer.

o Data Acquisition: The spectrum was collected over a range of 4000-400 cm~* with a
resolution of 4 cm~1.

Mass Spectrometry (MS)

 Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) was
performed on a Waters Q-Tof Premier mass spectrometer.

o Sample Introduction: The sample was dissolved in methanol and infused into the
electrospray source at a flow rate of 5 puL/min.

o Data Acquisition: Spectra were acquired in positive ion mode over a mass range of m/z 100-
1000.

Structural Elucidation Workflow & Key Correlations

The determination of the planar structure and relative stereochemistry of Rugulotrosin A relied
on the careful interpretation of 2D NMR data. The following diagrams illustrate the logical
workflow and the key correlations that were pivotal in this process.

Spectroscopic Data Acquisition
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(*H, 3C, COSY, HSQC, HMBC)

Il 1

7 \
/ Da% Analysis and Structure Asgembly \

Planar Structure Determination Relative Stereochemistry Molecular Formula Determination Functional Group Identification
(HMBC & COSY Correlations) (NOESY Correlations) (HRESIMS) (IR)

Rugulotrosin A Structure

HRESIMS IR Spectroscopy

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b610599?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

Click to download full resolution via product page

Workflow for the structure elucidation of a natural product.
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Key HMBC correlations for Rugulotrosin A.

« To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for Rugulotrosin A
structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610599#spectroscopic-data-nmr-ir-ms-for-
rugulotrosin-a-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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